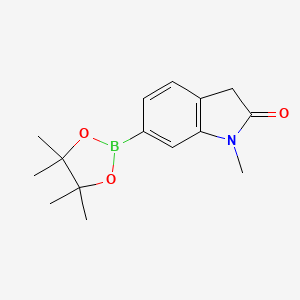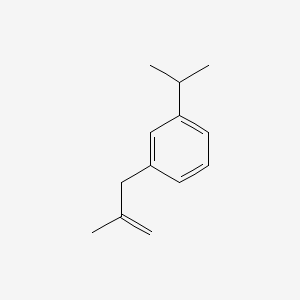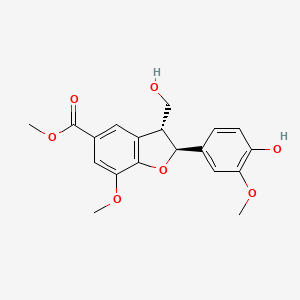
Curlignan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Curlignan is a novel synthetic compound developed by researchers at the University of Waterloo in Canada. It is a small molecule that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The compound has been studied in numerous preclinical and clinical trials, and is being investigated as a potential treatment for various diseases. In
Scientific Research Applications
Curlignan has been studied in numerous scientific research applications, including preclinical and clinical trials. It has been investigated as a potential treatment for a variety of diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, multiple sclerosis, stroke, and cancer. In addition, it has been studied for its potential to reduce inflammation and oxidative stress, as well as its ability to protect neurons from damage.
Mechanism of Action
The exact mechanism of action of Curlignan is not fully understood. However, it is thought to act through a variety of mechanisms, including the inhibition of pro-inflammatory mediators, the activation of antioxidant pathways, and the protection of neurons from damage. It is also thought to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to modulate the activity of certain proteins, such as nuclear factor kappa B.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation, oxidative stress, and neuronal damage. It has also been shown to modulate the activity of certain proteins, such as nuclear factor kappa B. In addition, it has been shown to possess anti-cancer properties, and to protect against the toxicity of certain drugs, such as cisplatin.
Advantages and Limitations for Lab Experiments
Curlignan has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it has been shown to be relatively non-toxic, and it is relatively inexpensive. However, it is important to note that this compound has not been extensively studied in humans, and it is not approved for clinical use. Therefore, it is important to be aware of the potential risks associated with its use.
Future Directions
There are several potential future directions for the study of Curlignan. These include further preclinical and clinical studies to evaluate its safety and efficacy in humans, as well as further research into its mechanism of action. In addition, further research into its potential to modulate the activity of certain proteins and enzymes could yield new insights into its therapeutic potential. Finally, further research into its potential to protect against the toxicity of certain drugs could lead to new treatments for cancer and other diseases.
Synthesis Methods
Curlignan is a synthetic compound that is derived from a natural product called curcumin. It is synthesized through a multi-step process involving the reaction of curcumin with several different reagents. The first step involves the reaction of curcumin with a hydroxylamine, which produces a cyclic amide derivative. This is then reacted with a boronic acid, which yields a boronate ester. The boronate ester is then reacted with a Grignard reagent, which yields a cyclic ketone. Finally, the cyclic ketone is reacted with an aldehyde to produce this compound.
properties
IUPAC Name |
methyl (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c1-23-15-7-10(4-5-14(15)21)17-13(9-20)12-6-11(19(22)25-3)8-16(24-2)18(12)26-17/h4-8,13,17,20-21H,9H2,1-3H3/t13-,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLWSIWZKAURMG-SUMWQHHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

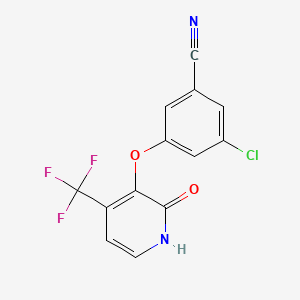


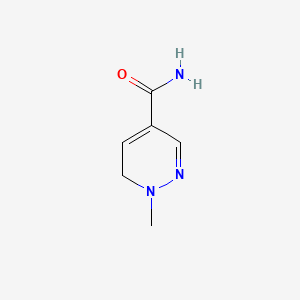
![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)

